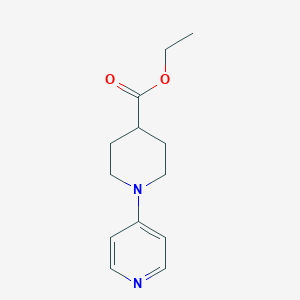
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, commonly referred to as EPC, is an organic compound with a molecular formula of C11H15NO2. It is a colorless, crystalline solid with a melting point of 80-82°C. EPC is a versatile compound that has a wide range of applications in the fields of biochemistry and medicinal chemistry, including the synthesis of new drugs and the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
Drug Design and Pharmacology
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a valuable intermediate in drug design due to its piperidine structure, which is a common motif in pharmacologically active compounds . It has been utilized in the synthesis of various drugs, including those with antiviral, antidepressant, and cytotoxic activities . Its structural flexibility allows for the creation of diverse pharmacophores essential in the development of new therapeutic agents.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It’s particularly useful in the synthesis of complex piperidine derivatives, which are crucial for creating a wide range of organic molecules . Its reactivity enables the formation of various functional groups, aiding in the construction of complex organic architectures.
Chemical Research
Researchers employ Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate in chemical research to study reaction mechanisms and develop new synthetic methodologies . Its predictable reactivity patterns make it an excellent model compound for exploring novel chemical transformations.
Biochemistry
In biochemistry, this compound’s derivatives are explored for their interactions with biological macromolecules . Understanding these interactions can lead to insights into enzyme function, receptor binding, and the design of bioactive molecules.
Medicinal Chemistry
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is instrumental in medicinal chemistry for the design of molecules with potential therapeutic benefits . Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility and membrane permeability.
Pharmacokinetics
The compound’s structure influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties . Studies on its derivatives can provide valuable data for predicting the behavior of new drug molecules within biological systems.
Propiedades
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGGUQVDXBVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432545 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
CAS RN |
121912-29-6 | |
| Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)






